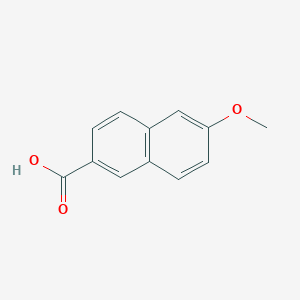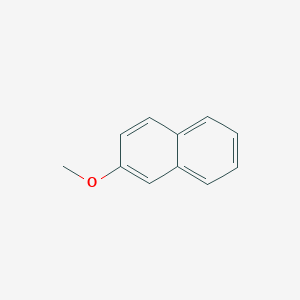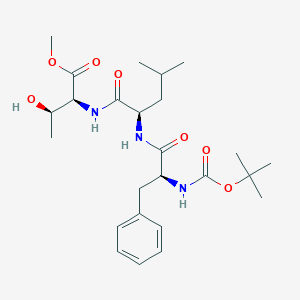
tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester, also known as Boc-FL-TM, is a peptide used in scientific research for its various biochemical and physiological effects.
Mecanismo De Acción
Tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester is a substrate for proteases, which cleave the peptide bond between the amino acids. The cleavage of tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester by proteases can be monitored by measuring the release of a fluorescent or chromogenic group. The rate of cleavage can be used to determine the activity of the protease or the effectiveness of a protease inhibitor.
Efectos Bioquímicos Y Fisiológicos
Tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of proteases such as trypsin, chymotrypsin, and elastase. tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester has been used to study the role of proteases in inflammation and wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester in lab experiments is its high specificity for proteases. It can be used to study the activity of a specific protease or to develop specific protease inhibitors. However, one limitation of using tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester is that it may not accurately reflect the activity of proteases in vivo. Additionally, tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester may be affected by other factors in the cellular environment, such as pH and temperature.
Direcciones Futuras
There are several future directions for the use of tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester in scientific research. One direction is the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's disease. Another direction is the study of the role of proteases in inflammation and wound healing. Additionally, tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester could be used to study the activity of proteases in different cellular environments, such as in the presence of other enzymes or in different pH and temperature conditions.
Conclusion:
tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester is a peptide used in scientific research for its various biochemical and physiological effects. It is synthesized by solid-phase peptide synthesis using Fmoc chemistry and is commonly used to study the mechanism of action of proteases and their inhibitors. tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester has various advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
Tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves the coupling of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The final product is purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Aplicaciones Científicas De Investigación
Tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester is commonly used in scientific research to study the mechanism of action of proteases and their inhibitors. It is also used as a substrate for enzyme assays and to develop new protease inhibitors. Additionally, tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester has been used to study the role of proteases in various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
151629-29-7 |
|---|---|
Nombre del producto |
tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester |
Fórmula molecular |
C25H39N3O7 |
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
methyl (2S,3R)-3-hydroxy-2-[[(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanoate |
InChI |
InChI=1S/C25H39N3O7/c1-15(2)13-18(22(31)28-20(16(3)29)23(32)34-7)26-21(30)19(14-17-11-9-8-10-12-17)27-24(33)35-25(4,5)6/h8-12,15-16,18-20,29H,13-14H2,1-7H3,(H,26,30)(H,27,33)(H,28,31)/t16-,18-,19+,20+/m1/s1 |
Clave InChI |
OYSMDYHXKMKFGB-LMCOJAPRSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)OC)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Secuencia |
FLT |
Sinónimos |
Boc-Phe-D-Leu-Thr-OMe tert-butyloxycarbonyl phenylalanyl-leucyl-threonine methyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



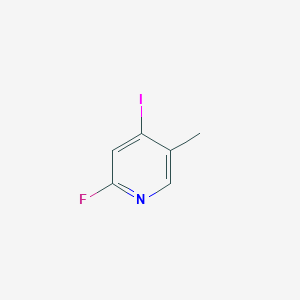
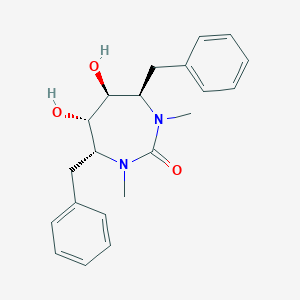
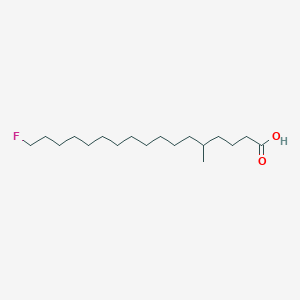
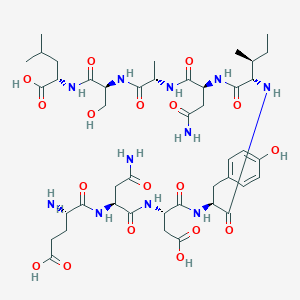
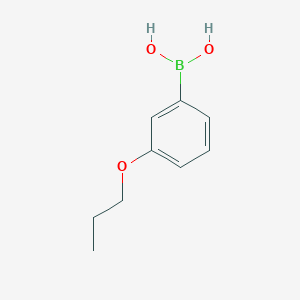
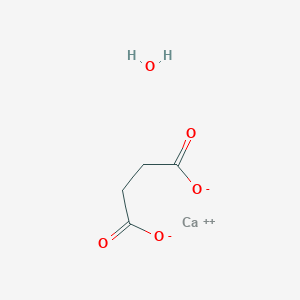
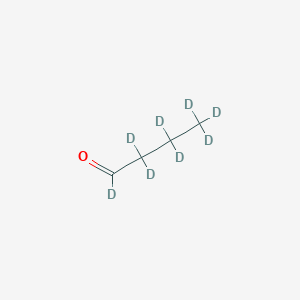
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
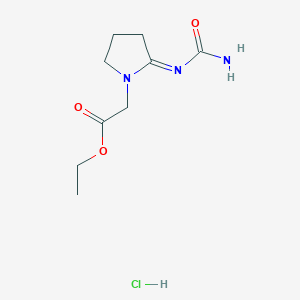
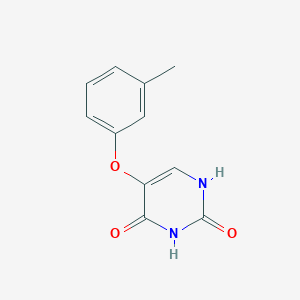
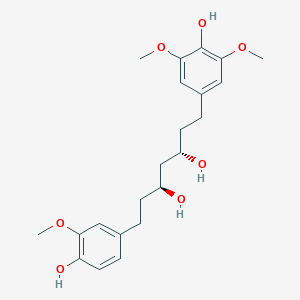
![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)
